5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide
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Overview
Description
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrothieno[3,4-d]imidazole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide involves multiple steps, including the formation of the hexahydrothieno[3,4-d]imidazole core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide: has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Biotin NHS: A similar compound used for biotinylation in biological research.
Coenzyme A derivatives: Compounds with similar structural features used in metabolic studies.
Uniqueness
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide: stands out due to its unique hexahydrothieno[3,4-d]imidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23N5O4S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C16H23N5O4S/c22-12(17-7-8-18-21-13(23)5-6-14(21)24)4-2-1-3-11-15-10(9-26-11)19-16(25)20-15/h5-6,10-11,15,18H,1-4,7-9H2,(H,17,22)(H2,19,20,25)/t10-,11-,15-/m0/s1 |
InChI Key |
VBIPLNIOWQNATD-PGUXBMHVSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNN3C(=O)C=CC3=O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNN3C(=O)C=CC3=O)NC(=O)N2 |
Origin of Product |
United States |
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